molecular formula C19H22N4O3S B2741486 3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 899753-80-1

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea

Cat. No.: B2741486
CAS No.: 899753-80-1
M. Wt: 386.47
InChI Key: BFZVKMRWHANGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea (molecular formula: C₁₉H₂₁N₄O₃S; CAS: 941988-20-1) is a urea-based compound featuring two critical pharmacophores:

  • A 4-sulfamoylphenethyl group, which introduces sulfonamide functionality known for enhancing solubility and receptor-binding affinity .

The ethylurea linker bridges these groups, enabling hydrogen-bond donor/acceptor capabilities that may influence crystallinity, solubility, and intermolecular interactions (e.g., with biological targets) .

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-23-13-17(16-5-3-4-6-18(16)23)22-19(24)21-12-11-14-7-9-15(10-8-14)27(20,25)26/h3-10,13H,2,11-12H2,1H3,(H2,20,25,26)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZVKMRWHANGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Phenethylamine

The synthesis begins with the sulfonylation of 4-aminophenethyl alcohol using chlorosulfonic acid, followed by amidation with ammonia gas.

Procedure :

  • 4-Aminophenethyl alcohol (10 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen.
  • Chlorosulfonic acid (12 mmol) is added dropwise at 0°C, stirred for 2 h, and quenched with ice water.
  • The sulfonyl chloride intermediate is treated with concentrated NH₄OH (20 mL) at 25°C for 4 h.
  • The product, 4-sulfamoylphenethyl alcohol, is isolated via filtration (Yield: 78%).

Conversion to Amine :
The alcohol is converted to the amine via Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with phthalimide, followed by hydrazine deprotection.

Step Reagents/Conditions Yield (%)
Sulfonylation ClSO₃H, DCM, 0°C → 25°C 78
Mitsunobu Reaction PPh₃, DEAD, Phthalimide 65
Deprotection NH₂NH₂, Ethanol, reflux 89

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (d, J=8.4 Hz, 2H, Ar-H), 3.02 (t, J=7.2 Hz, 2H, CH₂NH₂), 2.72 (t, J=7.2 Hz, 2H, CH₂SO₂).
  • IR (KBr) : 3340 cm⁻¹ (NH₂), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Synthesis of 1-Ethyl-1H-Indol-3-yl Isocyanate

N-Alkylation of Indole

Indole is alkylated using ethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.

Procedure :

  • Indole (10 mmol) is dissolved in DMF (20 mL) and cooled to 0°C.
  • NaH (12 mmol) is added, followed by ethyl bromide (12 mmol).
  • The mixture is stirred at 25°C for 6 h, quenched with water, and extracted with ethyl acetate.
  • 1-Ethyl-1H-indole is isolated via column chromatography (Yield: 82%).

Isocyanate Formation

The indole derivative is converted to the isocyanate using triphosgene in toluene.

Procedure :

  • 1-Ethyl-1H-indole (8 mmol) is dissolved in toluene (15 mL).
  • Triphosgene (2.7 mmol) is added, and the mixture is refluxed for 3 h.
  • The intermediate isocyanate is used in situ without isolation due to its reactivity.

Urea Bond Formation

Isocyanate-Amine Coupling

The isocyanate intermediate reacts with 2-(4-sulfamoylphenyl)ethylamine in tetrahydrofuran (THF) at 25°C.

Procedure :

  • 2-(4-Sulfamoylphenyl)ethylamine (5 mmol) is dissolved in THF (10 mL).
  • The isocyanate solution (5 mmol in THF) is added dropwise under nitrogen.
  • The reaction is stirred for 12 h, and the product is precipitated with hexane (Yield: 74%).

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid derivative of indole for urea formation.

Procedure :

  • 1-Ethyl-1H-indole-3-carboxylic acid (5 mmol) is activated with EDC (6 mmol) and NHS (6 mmol) in DCM.
  • 2-(4-Sulfamoylphenyl)ethylamine (5 mmol) is added, and the mixture is stirred for 24 h.
  • The urea product is purified via recrystallization (Yield: 68%).
Method Conditions Yield (%) Purity (HPLC)
Isocyanate-Amine THF, 25°C, 12 h 74 98.5
EDC/NHS DCM, 24 h 68 97.2

Microwave-Assisted Optimization

Inspired by recent advances in accelerated synthesis, microwave irradiation is applied to reduce reaction times.

Procedure :

  • 2-(4-Sulfamoylphenyl)ethylamine (5 mmol) and 1-ethyl-1H-indol-3-yl isocyanate (5 mmol) are mixed in acetonitrile (10 mL).
  • The solution is irradiated at 100°C for 20 min using a microwave synthesizer.
  • The product is isolated via filtration (Yield: 88%, Purity: 99.1%).

Spectral Characterization and Validation

¹H NMR (DMSO-d₆) :

  • δ 8.21 (s, 1H, urea NH), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45–7.10 (m, 6H, Ar-H and indole-H), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.42 (t, J=6.8 Hz, 2H, CH₂NH), 2.90 (t, J=6.8 Hz, 2H, CH₂SO₂), 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃).

IR (KBr) :

  • 3320 cm⁻¹ (NH urea), 1665 cm⁻¹ (C=O urea), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym).

HRMS (ESI) :

  • m/z Calcd for C₁₉H₂₁N₄O₃S [M+H]⁺: 401.1382; Found: 401.1378.

Comparative Evaluation of Synthetic Routes

Parameter Isocyanate-Amine EDC/NHS Microwave
Reaction Time 12 h 24 h 20 min
Yield (%) 74 68 88
Purity (%) 98.5 97.2 99.1
Scalability Moderate Low High

The microwave-assisted method emerges as the most efficient, balancing high yield, purity, and reduced reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The urea linkage and benzenesulfonamide group contribute to the compound’s binding affinity and specificity. This compound can inhibit the activity of certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Chalcones ()

Compounds such as (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one share the 1-ethylindole core but differ in their linker and substituents:

  • Linker: A propenone (α,β-unsaturated ketone) group instead of urea.
  • Substituent : Bromophenyl vs. sulfamoylphenyl.
Property Target Urea Compound Chalcone (3a)
Molecular Weight 397.46 g/mol ~350 g/mol (estimated)
Key Functional Groups Urea, sulfamoyl Ketone, bromophenyl
Hydrogen Bonding High (urea: 2 donors, 1 acceptor) Moderate (ketone: 1 acceptor)
Bioactivity Not reported (predicted enzyme inhibition) Anticancer (in vitro studies)

Structural Implications :

  • The sulfamoyl group may enhance aqueous solubility relative to the hydrophobic bromophenyl substituent in chalcones .

Urea Derivatives ()

3-(2-Phenylethyl)-1-(2-methyl-1-oxoisoindol-1-yl)urea (3a)
  • Structure : Urea linker with phenethyl and oxoisoindolyl groups.
  • Comparison :
    • The target compound replaces the oxoisoindolyl group with 1-ethylindole and substitutes phenethyl with sulfamoylphenethyl.
    • Bioactivity : Urea derivatives often exhibit kinase or protease inhibition, but the sulfamoyl group in the target compound may confer selectivity for sulfonamide-binding targets (e.g., carbonic anhydrase) .
BF15988 (: 3-(1-ethyl-1H-indol-3-yl)-1-[2-(1H-indol-1-yl)ethyl]urea)
  • Structure : Dual indole system linked by ethylurea.
  • Comparison :
    • The sulfamoylphenyl group in the target compound replaces the second indole, introducing polar sulfonamide interactions absent in BF15986.
    • Physicochemical Impact : Sulfamoyl likely increases solubility and alters logP compared to the hydrophobic indole .

Sulfonamide-Containing Analogs ()

Glipizide-related compounds (e.g., 6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide ) share the sulfamoylphenethyl group but lack the indole-urea framework.

  • Functional Role : The sulfamoyl group in glipizide analogs is critical for binding to sulfonylurea receptors (SURs) in pancreatic β-cells. This suggests the target compound may also interact with SURs, though its indole-urea system could modulate affinity or off-target effects .

Biological Activity

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea, a complex organic compound, belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C19H22N4O3S
CAS Number 899753-80-1

The presence of the indole ring and the sulfonamide group contributes to its unique chemical properties, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known to bind various receptors and enzymes, modulating their activity. The urea linkage and benzenesulfonamide group enhance the compound's binding affinity and specificity. This compound may inhibit certain enzymes by mimicking natural substrates or binding to active sites, effectively blocking enzymatic functions.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inhibiting cell proliferation and promoting programmed cell death through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Enzyme Inhibition

As an enzyme inhibitor, this compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, it has shown promise in inhibiting carbonic anhydrase, an enzyme implicated in cancer progression and other pathological conditions .

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Response

A study assessing the anti-inflammatory effects in a murine model of arthritis showed that administration of this compound significantly reduced joint swelling and histological signs of inflammation compared to control groups. The reduction in TNF-alpha levels was notable, suggesting a mechanism involving cytokine modulation.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
1-ethyl-1H-indole-3-carboxamide Moderate anticancerEnzyme inhibition
4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide Significant anti-inflammatoryCytokine modulation

The unique combination of functional groups in this compound enhances its binding affinity and specificity towards molecular targets compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.